2-Amino-3,3-dicyclopropylpropanoic acid
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Overview
Description
2-amino-3,3-dicyclopropyl-propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is also bonded to two cyclopropyl groups. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3-dicyclopropyl-propanoic acid can be achieved through several methods. One common approach involves the reduction of 3,3-dicyclopropyl-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid in good yields and avoids the use of environmentally harmful reagents.
Industrial Production Methods
Industrial production of 2-amino-3,3-dicyclopropyl-propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-3,3-dicyclopropyl-propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted amino acids with different functional groups.
Scientific Research Applications
2-amino-3,3-dicyclopropyl-propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3,3-dicyclopropyl-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-3,3-dicyclopropyl-propanoic acid include other amino acids with cyclopropyl groups, such as 2-amino-3-cyclopropyl-propanoic acid and 2-amino-3,3-dicyclopropyl-butyric acid .
Uniqueness
The uniqueness of 2-amino-3,3-dicyclopropyl-propanoic acid lies in its dual cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-amino-3,3-dicyclopropylpropanoic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)7(5-1-2-5)6-3-4-6/h5-8H,1-4,10H2,(H,11,12) |
InChI Key |
HMJRNDHMHKIBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)C(C(=O)O)N |
Origin of Product |
United States |
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